T-705 Ribofuranose-13C5, also known as Favipiravir, is an antiviral compound that has garnered attention for its efficacy against various RNA viruses, including influenza and Ebola. This compound is a modified ribonucleoside that incorporates a stable isotope label, specifically carbon-13, which allows for advanced analytical techniques in studying its metabolic pathways and interactions within biological systems. The compound's classification falls under antiviral agents, particularly those targeting RNA-dependent RNA polymerases.
T-705 Ribofuranose-13C5 is derived from the chemical modification of ribonucleosides. It is classified as a purine analog due to its structural similarities to guanosine and adenosine. The compound's antiviral properties are attributed to its ability to interfere with viral RNA synthesis by mimicking natural nucleotides. This interference can lead to errors in viral replication, ultimately inhibiting the spread of the virus within the host.
The synthesis of T-705 Ribofuranose-13C5 involves several key steps:
A detailed study on the synthesis has been documented, highlighting various reaction conditions and purification techniques used to isolate the final product with high purity and yield .
The molecular structure of T-705 Ribofuranose-13C5 features a ribofuranose sugar backbone with a modified pyrimidine base. The presence of the carbon-13 isotope allows for enhanced detection in nuclear magnetic resonance spectroscopy and mass spectrometry. Key structural data includes:
This structure enables T-705 to mimic natural nucleotides, facilitating its incorporation into viral RNA during replication.
T-705 Ribofuranose-13C5 undergoes several key reactions in biological systems:
Studies indicate that T-705 RTP exhibits ambiguous base-pairing properties, allowing it to act both as a guanosine and adenosine analog, which enhances its effectiveness against various viruses .
The mechanism of action for T-705 Ribofuranose-13C5 primarily involves its incorporation into viral RNA during replication:
Research has shown that this mechanism significantly affects the replication dynamics of RNA viruses, making it a valuable therapeutic agent .
T-705 Ribofuranose-13C5 exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use and its behavior in biological systems.
T-705 Ribofuranose-13C5 has several applications in scientific research and medicine:
T-705 Ribofuranose-¹³C₅ (chemical name: 6-Fluoro-3,4-dihydro-3-oxo-4-β-D-ribofuranosyl-¹³C₅-2-pyrazinecarboxamide) is a stable isotope-labeled analog of the antiviral prodrug favipiravir (T-705). Its molecular formula is C₁₀H₁₂FN₃O₆, with a molecular weight of 294.18 g/mol, reflecting the replacement of five natural carbon atoms (¹²C) with ¹³C isotopes [1] [3] [6]. The ¹³C enrichment is localized exclusively to the ribofuranose sugar moiety (positions: C1', C2', C3', C4', and C5'), as confirmed by nuclear magnetic resonance (NMR) spectroscopy [6]. The structure comprises a pyrazine carboxamide core linked via a β-glycosidic bond to the labeled ribose unit, mimicking natural nucleosides critical for interaction with viral RNA polymerases [3] [6].
The isotopic labeling pattern is further defined by the IUPAC name:4-[3,4-dihydroxy-5-(hydroxy(1¹³C)methyl)(2,3,4,5-¹³C₄)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide [1] [8]. This precision enables tracking of the compound’s metabolic fate in biological systems, particularly its phosphorylation to the active triphosphate form (T-705-RTP) [5] [6].
Atom Position | Element | Isotope | Role in Structure |
---|---|---|---|
C1' | Carbon | ¹³C | Anomeric carbon (glycosidic bond) |
C2' | Carbon | ¹³C | Ribose ring |
C3' | Carbon | ¹³C | Ribose ring |
C4' | Carbon | ¹³C | Ribose ring |
C5' | Carbon | ¹³C | Hydroxymethyl group |
All others | Carbon | ¹²C | Pyrazine carboxamide core |
Synthesis of T-705 Ribofuranose-¹³C₅ employs enzymatic or chemical ribosylation of the T-705 base (6-fluoro-3-hydroxypyrazine-2-carboxamide) with ¹³C-labeled ribofuranose precursors. Key challenges include maintaining glycosidic bond stability and achieving regioselective ¹³C incorporation [6] [9]. The ribosylation typically involves:
Critical stability considerations:
T-705 Ribofuranose-¹³C₅ shares physicochemical properties with its unlabeled counterpart but exhibits distinct stability profiles due to isotopic effects:
Stability studies using NMR and mass spectrometry reveal:
Condition | Half-Life | Primary Degradation Pathway |
---|---|---|
Aqueous Solution (pH 7.4, 25°C) | <24 hours | Glycosidic bond hydrolysis |
Acidic (pH 4.0, 37°C) | 2 hours | Depurination |
Basic (pH 9.0, 37°C) | 1.5 hours | Ring opening |
Solid State (–20°C) | >2 years | N/A |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: